An In-Depth Technical Guide to the Chemical Properties of 1-Acetylindolin-3-one
An In-Depth Technical Guide to the Chemical Properties of 1-Acetylindolin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetylindolin-3-one, a derivative of the indole scaffold, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structural features make it a valuable building block for the development of novel therapeutic agents, particularly in the realms of oncology and anti-inflammatory research. This technical guide provides a comprehensive overview of the known chemical properties of 1-Acetylindolin-3-one, including its physicochemical characteristics, spectral data, and reactivity. Detailed experimental protocols and workflows relevant to its synthesis and characterization are also presented to aid researchers in their laboratory endeavors.
Chemical and Physical Properties
1-Acetylindolin-3-one (CAS RN: 16800-68-3) is a solid that typically appears as a brown to yellow substance.[1] While extensive experimental data on its physical properties are not widely published, a collection of computed and available experimental data is summarized below.
Table 1: Physicochemical Properties of 1-Acetylindolin-3-one
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 175.18 g/mol | --INVALID-LINK-- |
| Appearance | Brown to yellow solid | --INVALID-LINK-- |
| Storage Temperature | 0-8 °C | --INVALID-LINK-- |
| XLogP3 (Computed) | 0.9 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count (Computed) | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count (Computed) | 2 | --INVALID-LINK-- |
| Rotatable Bond Count (Computed) | 1 | --INVALID-LINK-- |
| Topological Polar Surface Area (Computed) | 37.4 Ų | --INVALID-LINK-- |
Solubility
1-Acetylindolin-3-one is described as having moderate solubility.[1] While quantitative data in various solvents are not extensively documented, its structure suggests it would be soluble in a range of organic solvents.
Table 2: Predicted Solubility of 1-Acetylindolin-3-one
| Solvent | Predicted Solubility |
| Water | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 1-Acetylindolin-3-one. The following sections detail the expected spectral features.
Mass Spectrometry
The mass spectrum of 1-Acetylindolin-3-one would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the presence of the acetyl group and the indole core.
Table 3: Key Mass Spectrometry Peaks for 1-Acetylindolin-3-one
| m/z | Interpretation |
| 175 | [M]+, Molecular ion |
| 133 | [M - CH₂CO]+ |
| 104 | [133 - CHO]+ |
| 77 | [C₆H₅]+ |
Note: The fragmentation of indole derivatives often involves the loss of the acetyl group as a ketene radical (CH₂CO). Further fragmentation of the indolinone ring can lead to the formation of characteristic ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the structure of 1-Acetylindolin-3-one.
Table 4: Predicted ¹H NMR Chemical Shifts for 1-Acetylindolin-3-one
| Proton | Chemical Shift (ppm) | Multiplicity |
| Acetyl-CH₃ | ~2.2 | s |
| Methylene-CH₂ | ~4.0 | s |
| Aromatic-H | 7.0 - 8.0 | m |
Table 5: Predicted ¹³C NMR Chemical Shifts for 1-Acetylindolin-3-one
| Carbon | Chemical Shift (ppm) |
| Acetyl-CH₃ | ~24 |
| Methylene-CH₂ | ~50 |
| Aromatic-C | 115 - 145 |
| Acetyl-C=O | ~169 |
| Ketone-C=O | ~195 |
Infrared (IR) Spectroscopy
The IR spectrum of 1-Acetylindolin-3-one will exhibit characteristic absorption bands corresponding to its functional groups.
Table 6: Characteristic IR Absorption Bands for 1-Acetylindolin-3-one
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide) | 1680 - 1700 | Strong |
| C=O (Ketone) | 1710 - 1730 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| Aromatic C-H Bend | 700 - 900 | Strong |
Reactivity and Stability
1-Acetylindolin-3-one is noted for its stability under various conditions, which makes it a versatile reagent in organic synthesis.[1] The presence of the acetyl group on the nitrogen atom deactivates the indole ring towards electrophilic substitution to some extent. The ketone at the 3-position provides a site for nucleophilic attack and various condensation reactions. The compound should be stored at 0-8 °C to ensure its long-term stability.[1]
Experimental Protocols
General Procedure for N-Acetylation of Indolin-3-one
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Dissolution: Dissolve Indolin-3-one in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
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Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution.
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Acetylation: Slowly add acetic anhydride or acetyl chloride to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the product into an organic solvent.
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Logical Relationships and Workflows
General Workflow for Chemical Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like 1-Acetylindolin-3-one.
Potential Anticancer Activity Screening Workflow
Given the interest in indole derivatives as anticancer agents, the following workflow outlines a typical screening process to evaluate the biological activity of 1-Acetylindolin-3-one.
Conclusion
1-Acetylindolin-3-one is a compound with considerable potential as a synthetic intermediate in drug discovery. While a comprehensive set of experimentally determined physicochemical properties is not yet available in the public domain, this guide summarizes the existing knowledge and provides a framework for its further investigation. The provided workflows offer a systematic approach for its synthesis, characterization, and biological evaluation. Further research is warranted to fully elucidate its chemical and biological profile.
